

Allitinib dose frequency optimization

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

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Allitinib Pharmacological Profile

The table below summarizes the available data on Allitinib's key characteristics [1] [2]:

Parameter	Description
Drug Class	Irreversible inhibitor of EGFR and ErbB2 [1] [2]
Primary Targets	EGFR (IC50: 0.5 nM), ErbB2 (IC50: 3 nM) [1]
Key Mechanism	Forms a covalent bond with Cys797 of EGFR and Cys805 of ErbB2 via its acrylamide group [2]
Reported Pharmacokinetics	Rapid absorption (Tmax: ~3 hours), mean half-life: ~4 hours, high inter-patient variability [2]

Insights for Dose Optimization Strategy

Although direct dosing protocols are unavailable, the existing research offers clues for a potential optimization framework.

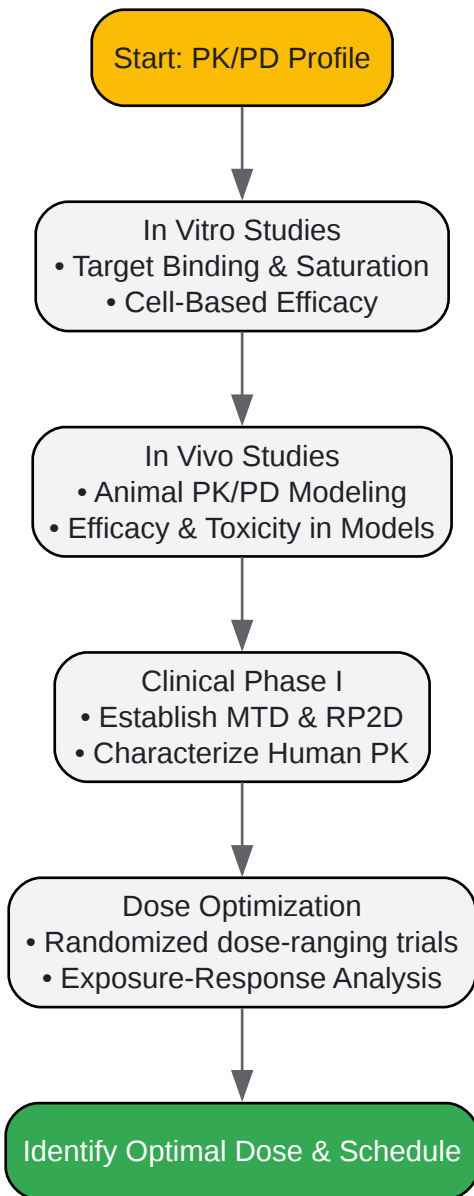
- Understanding the Pharmacokinetic Profile:** The relatively short half-life of ~4 hours suggests that **multiple daily dosing** might be necessary to maintain effective drug concentrations for continuous

target inhibition [2].

- **Addressing High Inter-Patient Variability:** The observed variability in drug exposure between patients strongly supports the need for **Therapeutic Drug Monitoring (TDM)**. Measuring plasma concentrations could guide dose adjustments to ensure efficacy and avoid toxicity [2].
- **Considering Key Metabolites:** The metabolic pathway involving the formation of a reactive epoxide intermediate (M23) warrants attention. Understanding the activity and clearance of major metabolites like M6 and M10 is crucial for a complete safety profile [2].

Proposed Experimental Workflow for Dose Finding

The following diagram outlines a potential high-level strategy to experimentally determine the optimal dosing regimen for a drug like Allitinib.



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This workflow aligns with modern oncology drug development principles, such as those highlighted by the FDA's **Project Optimus**, which emphasizes moving beyond the Maximum Tolerated Dose (MTD) to find a dose that offers the best balance of efficacy and tolerability [3] [4].

Your Research Path Forward

To proceed with your work in the absence of definitive clinical data:

- **Consult Original Literature:** Perform a deep search for primary research articles and Phase I clinical trial reports on Allitinib (AST-1306) for the most detailed available data.
- **Explore Regulatory Filings:** If available, check clinical trial registries (like ClinicalTrials.gov) and databases from regulatory agencies in China, where the drug was under investigation.
- **Leverage the Analogy:** Use the pharmacological principles and optimization strategies successfully applied to other kinase inhibitors with similar profiles.

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